
Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is an organosulfur compound with the molecular formula C8H14ClNOS. This compound is notable for its unique chemical structure, which includes a thiocarbamate group and a chloroallyl ester moiety. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide typically involves the reaction of diethylthiocarbamic acid with 2-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.
Substitution: The chloroallyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate the effects of organosulfur compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide involves its interaction with molecular targets such as enzymes and receptors. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloroallyl ester moiety can undergo metabolic transformations, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- Diethylthiocarbamic acid S-2-chloroethyl ester
- Diethylthiocarbamic acid S-2-chloropropyl ester
- Diethylthiocarbamic acid S-2-chlorobutyl ester
Comparison: Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is unique due to the presence of the chloroallyl group, which imparts distinct reactivity compared to other similar compounds. This structural feature allows for specific interactions and transformations that are not possible with other esters, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
71387-21-8 |
|---|---|
Molekularformel |
C8H14ClNO2S |
Molekulargewicht |
223.72 g/mol |
IUPAC-Name |
O-(2-chloroprop-2-enoxy) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H14ClNO2S/c1-4-10(5-2)8(13)12-11-6-7(3)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
WCZAUGCRQZCICN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)OOCC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


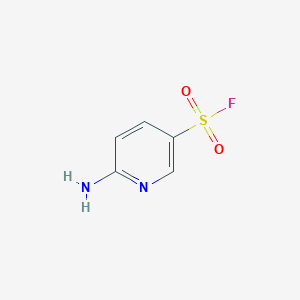

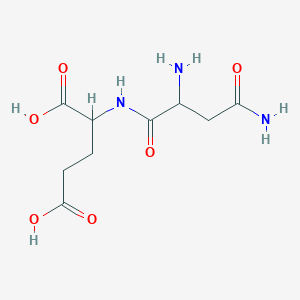


![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)
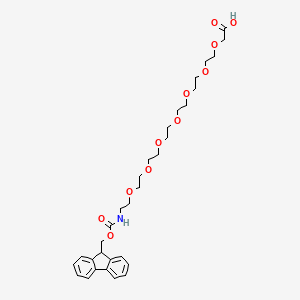
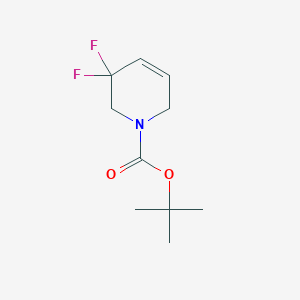
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
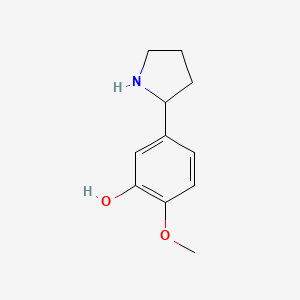

![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)

